Afragilimycin A
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Overview
Description
Afrigilimycin A is a natural antibiotic compound produced by the strain of Streptomyces neohygroscopicus sub-spafragilimycetius 19255 . It exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria, including anaerobic bacteria . The molecular formula of Afrigilimycin A is C32H43N2O9, and it has a molecular weight of 599.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Afrigilimycin A is typically produced through fermentation processes involving the strain Streptomyces neohygroscopicus . The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques . Specific synthetic routes and reaction conditions for Afrigilimycin A are not widely documented, as it is primarily obtained through natural fermentation.
Industrial Production Methods
Industrial production of Afrigilimycin A involves large-scale fermentation using optimized conditions to maximize yield . The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality Afrigilimycin A. After fermentation, the compound is extracted, purified, and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions
Afrigilimycin A undergoes several types of chemical reactions, including:
Oxidation: Afrigilimycin A can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions can occur at specific sites within the Afrigilimycin A molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Afrigilimycin A include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the chemical reactions of Afrigilimycin A include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups. These products can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Afrigilimycin A has a wide range of scientific research applications, including:
Mechanism of Action
Afrigilimycin A exerts its antibacterial effects by targeting essential bacterial functions . It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . The compound interacts with specific molecular targets within the bacterial cells, disrupting their normal functions and preventing their growth and multiplication .
Comparison with Similar Compounds
Afrigilimycin A is unique compared to other similar compounds due to its specific structure and mode of action . Similar compounds include:
Tirandamycin B: Another antibiotic produced by Streptomyces species with a similar mechanism of action.
Streptolydigin: An antibiotic with structural similarities to Afrigilimycin A and similar antibacterial properties.
Kirromycin: A compound with a different structure but similar antibacterial activity.
Afrigilimycin A stands out due to its broad-spectrum antibacterial activity and its potential for modification to enhance its properties .
Properties
CAS No. |
76559-69-8 |
---|---|
Molecular Formula |
C32H43N2O9- |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(1E,2E,4E,6R)-6-[(1S,3R,4S,5S,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-[(5S)-1-[(5S,6S)-5-hydroxy-6-methyloxan-2-yl]-5-[(2S)-1-(methylamino)-1-oxopropan-2-yl]-2,4-dioxopyrrolidin-3-ylidene]-4-methylhepta-2,4-dien-1-olate |
InChI |
InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/p-1/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23+,24?,26+,28-,31+,32-/m1/s1 |
InChI Key |
KVTPRMVXYZKLIG-BLUAKBCASA-M |
Isomeric SMILES |
C[C@H]1[C@@H]2C=C[C@@]3(CO3)[C@@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)C5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/[O-])C |
Canonical SMILES |
CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)[O-])C |
Origin of Product |
United States |
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